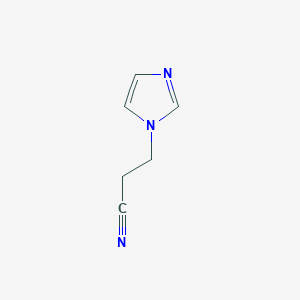

3-(1H-Imidazol-1-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQIISVRKIKCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339610 | |

| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-53-4 | |

| Record name | 1H-Imidazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile (CAS: 23996-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Imidazol-1-yl)propanenitrile, with the CAS number 23996-53-4, is a heterocyclic compound featuring an imidazole ring linked to a propanenitrile group. The unique structural arrangement of an electron-rich imidazole moiety and a reactive nitrile group makes this molecule a versatile building block in medicinal chemistry and materials science.[1] The imidazole nucleus is a common scaffold in numerous biologically active compounds, contributing to a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3] The nitrile group, a prevalent functional group in pharmaceuticals, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and relevant experimental protocols for this compound, aimed at supporting research and development endeavors.

Physicochemical and Spectroscopic Data

While experimental spectroscopic data for this compound is not widely available in public databases, this section summarizes its key physicochemical properties and provides a predictive overview of its spectral characteristics.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 23996-53-4 | [5] |

| Molecular Formula | C₆H₇N₃ | [5] |

| Molecular Weight | 121.14 g/mol | [5] |

| Melting Point | 37 °C | [6] |

| Boiling Point | 145 °C | [7] |

| Density | 1.07 g/cm³ | [7] |

| Appearance | Colorless supercooled liquid or crystalline solid | [6] |

| Solubility | Soluble in ethanol | [6] |

| SMILES | C(C#N)CN1C=CN=C1 | [5] |

| InChI Key | XEQIISVRKIKCLQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic characteristics based on the structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the aliphatic chain. The protons on the imidazole ring would appear in the aromatic region (typically δ 7-8 ppm). The methylene protons of the ethyl group will likely appear as two triplets, with the protons adjacent to the imidazole nitrogen being more deshielded than those adjacent to the nitrile group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear at the lower field (around 117-120 ppm). The carbons of the imidazole ring would resonate in the aromatic region, while the two methylene carbons would appear in the aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, medium-intensity peak around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aromatic imidazole ring would appear around 3100-3000 cm⁻¹, and the C-H stretching of the aliphatic chain would be observed in the 3000-2850 cm⁻¹ region. C=N and C=C stretching vibrations of the imidazole ring are expected in the 1600-1450 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 121. The fragmentation pattern would likely involve the loss of the nitrile group (CN), the ethyl chain, or cleavage of the imidazole ring.

Synthesis and Experimental Protocols

Synthesis of this compound

A reliable and high-yield synthesis of this compound has been reported via the Michael addition of imidazole to acrylonitrile.[6]

Experimental Protocol:

-

Reactants:

-

1H-Imidazole (50.0 g, 0.7 mol)

-

Acrylonitrile (117.0 g, 2.2 mol)

-

Ethanol (150 ml)

-

-

Procedure:

-

A mixture of 1H-Imidazole and acrylonitrile in ethanol is refluxed overnight.

-

The excess acrylonitrile and the ethanol solvent are removed by evaporation under reduced pressure.

-

The resulting residue is purified by vacuum distillation to yield this compound as a colorless supercooled liquid.

-

-

Yield: 75.0 g (84%)

-

Product Characteristics: The product may crystallize at room temperature after several days, forming colorless, block-shaped crystals with a melting point of 37 °C.[6]

Potential Applications in Drug Development and Materials Science

The presence of both the imidazole and nitrile functionalities suggests several potential applications for this compound.

Pharmaceutical Applications

The imidazole moiety is a key component of many pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Imidazole-containing compounds have been investigated as:

-

Anticancer Agents: Many imidazole derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1]

-

Antimicrobial Agents: The imidazole ring is a core structure in many antifungal and antibacterial drugs.[1]

-

Lead Compound for Drug Discovery: this compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.[1]

Materials Science Applications

-

Precursor for Ionic Liquids: This compound is an important precursor for the synthesis of nitrile-functionalized ionic liquids.[6] Ionic liquids are valued for their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not currently available, the well-established roles of imidazole-containing compounds in drug discovery allow for a discussion of its potential mechanisms of action.

Potential as a Kinase Inhibitor

Many imidazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

Potential Signaling Pathway Involvement:

Imidazole derivatives have been shown to inhibit various kinase signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation.

-

VEGF/VEGFR2 Pathway: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Below is a representative diagram of a generic kinase inhibitor signaling pathway that could be targeted by imidazole derivatives.

Caption: A potential mechanism of action for an imidazole-based kinase inhibitor.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standard in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the compound on cancer cell lines.

Workflow Diagram:

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Workflow Diagram:

Caption: A simplified workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

This compound is a valuable chemical entity with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis and the presence of the versatile imidazole and nitrile functional groups make it an attractive starting point for the development of novel compounds. While specific biological data for this compound is limited, the known activities of related imidazole derivatives suggest that it warrants further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to explore the cytotoxic and antimicrobial properties of this and similar molecules, potentially leading to the discovery of new drugs and advanced materials.

References

- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 2. chemscene.com [chemscene.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Overview of 3-(1H-Imidazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-(1H-Imidazol-1-yl)propanenitrile, a heterocyclic organic compound of interest in various research domains, including medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its preparation and analysis.

Core Chemical and Physical Properties

This compound, also known as N-(2-Cyanoethyl)-imidazole, is characterized by an imidazole ring linked to a nitrile functional group via an ethylene bridge.[1] This structure imparts a unique combination of chemical reactivity and stability.

| Property | Value |

| Molecular Formula | C₆H₇N₃[1][2][3][4][5] |

| Molecular Weight | 121.14 g/mol [1][2][3][4][5] |

| CAS Number | 23996-53-4[1][2][3] |

| IUPAC Name | This compound[1][5] |

| Alternate Names | N-(2-Cyanoethyl)-imidazole[2] |

| Physical State | Colorless supercooled liquid that crystallizes at room temperature[6] |

| Melting Point | 33–37 °C[6] |

| SMILES | C1=CN(C=N1)CCC#N[1][3] |

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the aza-Michael addition of imidazole to acrylonitrile. The following protocol is based on established laboratory procedures.[6]

Materials:

-

1H-Imidazole (50.0 g, 0.7 mol)

-

Acrylonitrile (117.0 g, 2.2 mol)

-

Ethanol (150 ml)

Procedure:

-

Combine 1H-Imidazole and acrylonitrile in a reaction vessel containing 150 ml of ethanol.

-

Heat the mixture to reflux and maintain it overnight with continuous stirring.

-

After the reaction is complete, remove the excess acrylonitrile and the ethanol solvent by evaporation under reduced pressure.

-

The resulting residue is then purified by vacuum distillation.

-

The final product is a colorless liquid which will supercool and subsequently crystallize upon standing at room temperature over several days.

This procedure has been reported to yield approximately 75.0 g (84% yield) of this compound.[6]

Conceptual Workflow: Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent analysis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Imidazol-1-yl)propanenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-Imidazol-1-yl)propanenitrile, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound, with the CAS number 23996-53-4, is a nitrile-functionalized imidazole derivative.[1][2] It possesses a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g/mol .[1][2] The compound is a solid with a melting point of 37 °C and can exist as a colorless supercooled liquid that crystallizes at room temperature.[3]

Structural and Physicochemical Data

The key structural and computed physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 23996-53-4 | [1][2] |

| Molecular Formula | C₆H₇N₃ | [1][2] |

| Molecular Weight | 121.14 g/mol | [1][2] |

| Melting Point | 37 °C | [3] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.79678 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Crystal Structure

X-ray crystallography has revealed that this compound crystallizes in a monoclinic system.[3][4] The molecule consists of an imidazole ring connected to a propanenitrile group through an ethylene linkage.[4] The imidazole ring and the nitrile group adopt a staggered conformation.[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Michael addition of 1H-imidazole to acrylonitrile.[3]

Materials:

-

1H-Imidazole (50.0 g, 0.7 mol)

-

Acrylonitrile (117.0 g, 2.2 mol)

-

Ethanol (150 ml)

Procedure:

-

A mixture of 1H-imidazole and acrylonitrile is refluxed in ethanol overnight.[3]

-

After the reaction is complete, the excess acrylonitrile and ethanol are removed by evaporation under reduced pressure.[3]

-

The resulting residue is then purified by vacuum distillation to yield this compound as a colorless supercooled liquid.[3] The product crystallizes upon standing at room temperature.[3]

This protocol provides a high yield of the desired product (approximately 84%).[3]

Synthesis workflow for this compound.

Purification

While the synthesis protocol includes vacuum distillation as a purification step, further purification of the crystalline product can be achieved by recrystallization. However, specific solvents and conditions for recrystallization are not detailed in the available literature.

Spectral Data

Reactivity and Biological Activity

The reactivity of this compound has not been extensively studied. The presence of the imidazole ring and the nitrile group suggests potential for a variety of chemical transformations.

The imidazole moiety is a common feature in many biologically active compounds, suggesting that this compound may exhibit pharmacological properties.[4] Imidazole-containing compounds are known to possess antimicrobial and anticancer activities.[4] However, specific studies on the biological activity of this compound are limited.

Potential Signaling Pathways of Imidazole-Containing Compounds

While no specific signaling pathways have been elucidated for this compound, imidazole derivatives are known to interact with various biological targets. The diagram below illustrates a generalized overview of potential signaling pathways that could be modulated by imidazole-containing compounds, based on the known pharmacology of this class of molecules. This is a hypothetical representation and requires experimental validation for this compound.

Generalized potential signaling pathways for imidazole compounds.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance. The GHS hazard statements and precautionary statements are summarized below.

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H315: Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H319: Causes serious eye irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| H332: Harmful if inhaled. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER or doctor/ physician if you feel unwell. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P405: Store locked up. | |

| P501: Dispose of contents/ container to an approved waste disposal plant. |

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a compound with well-defined physical and structural properties and a straightforward synthetic route. While its potential for biological activity is suggested by its chemical structure, further research is required to fully elucidate its pharmacological profile, reactivity, and specific roles in signaling pathways. The safety precautions outlined in this guide should be strictly adhered to when handling this compound. This technical guide serves as a valuable resource for scientists and researchers, providing a solid foundation for future investigations into the properties and applications of this compound.

References

Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)propanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-Imidazol-1-yl)propanenitrile (CAS 23996-53-4), a key precursor for nitrile-functionalized ionic liquids.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The molecular structure of this compound consists of an imidazole ring linked to a propanenitrile group through an ethylene bridge.[3] With a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g/mol , a multi-faceted spectroscopic approach is essential for unambiguous identification.[4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the positions of hydrogen and carbon atoms, respectively.

Methodology for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of solvent signals that could obscure key resonances.[6]

- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrumentation and Parameters:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

- For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to produce a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the known structure, we can predict the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (Im) | ~7.5 | Singlet | 1H | - |

| H-4 (Im) | ~7.0 | Singlet | 1H | - |

| H-5 (Im) | ~6.9 | Singlet | 1H | - |

| -CH₂- (α to Im) | ~4.2 | Triplet | 2H | ~7 |

| -CH₂- (β to Im) | ~2.9 | Triplet | 2H | ~7 |

Im = Imidazole Ring

Causality Behind Expected Shifts:

-

The protons on the imidazole ring (H-2, H-4, H-5) are expected in the aromatic region (downfield) due to the deshielding effect of the ring current.[7]

-

The methylene group alpha to the imidazole nitrogen (-CH₂-) will be deshielded by the electronegative nitrogen atom, resulting in a downfield shift.

-

The methylene group adjacent to the nitrile group (-CH₂-) will also be deshielded, but to a lesser extent.

-

The triplet multiplicity for the methylene groups arises from the coupling between the two adjacent -CH₂- groups (n+1 rule, where n=2).

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Im) | ~136 |

| C-4 (Im) | ~128 |

| C-5 (Im) | ~119 |

| -CN | ~117 |

| -CH₂- (α to Im) | ~45 |

| -CH₂- (β to Im) | ~18 |

Rationale for Chemical Shifts:

-

The carbons of the imidazole ring are in the aromatic region.

-

The nitrile carbon (-CN) is characteristically found around 117 ppm.

-

The aliphatic carbons (-CH₂-) are found in the upfield region of the spectrum.

Caption: Molecular structure of this compound.

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Experimental Protocol

1. Sample Preparation:

- For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

- Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed in contact with the ATR crystal.

2. Data Acquisition:

- Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

- Perform a background scan of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2250 | C≡N stretch | Nitrile |

| 3100-3000 | C-H stretch | Aromatic (Imidazole) |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600 | C=N, C=C stretch | Imidazole Ring |

Key Diagnostic Peaks:

-

The most characteristic peak will be the sharp, medium-intensity absorption around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[8]

-

The presence of both aromatic and aliphatic C-H stretching bands above and below 3000 cm⁻¹, respectively, confirms the presence of both the imidazole ring and the ethylene bridge.

-

The imidazole ring will also exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).[9]

Caption: Workflow for an FTIR experiment.

Part 3: Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Mass Spectrometry Methodology

1. Ionization Technique:

- Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and would likely produce a prominent protonated molecular ion [M+H]⁺.

- Electron ionization (EI) is a higher-energy technique that would result in more extensive fragmentation, providing valuable structural information.

2. Mass Analyzer:

- A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 121.14 g/mol .

-

Molecular Ion: In an EI spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 121. In an ESI spectrum, the protonated molecular ion ([M+H]⁺) would be at m/z = 122.

-

Key Fragments: The fragmentation pattern can provide clues about the molecular structure. The imidazole ring itself is quite stable.[10] Predicted fragmentation pathways include:

-

Loss of the nitrile group (•CN, 26 Da) leading to a fragment at m/z = 95.

-

Cleavage of the ethylene bridge, potentially leading to an imidazolylmethyl cation (m/z = 81).

-

Caption: Predicted fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide the authoritative data required for research and development applications.

References

- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 23996-53-4 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. researchgate.net [researchgate.net]

- 8. Propanenitrile, 3-hydroxy- [webbook.nist.gov]

- 9. 1H-Imidazole [webbook.nist.gov]

- 10. 1H-Imidazole [webbook.nist.gov]

An In-depth Technical Guide on the Crystal Structure of 3-(1H-Imidazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-(1H-Imidazol-1-yl)propanenitrile, a significant precursor for nitrile-functionalized ionic liquids. While often reported as a liquid at room temperature, this compound can form colorless, block-shaped crystals.[1][2] This document details the crystallographic data, molecular geometry, and the experimental procedures used in its determination.

Crystallographic and Molecular Data

The single-crystal X-ray diffraction analysis of this compound (C₆H₇N₃) reveals a monoclinic crystal system with the space group P2₁/c.[1][3] The crystal structure was determined at a temperature of 173 K.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1]

| Parameter | Value |

| Empirical Formula | C₆H₇N₃ |

| Formula Weight | 121.15 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.2712 (3) Å |

| b | 5.5917 (2) Å |

| c | 15.4625 (5) Å |

| β | 100.979 (1)° |

| Volume | 617.17 (4) ų |

| Z | 4 |

| Density and Absorption | |

| Calculated Density | 1.304 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| Data Collection and Refinement | |

| Diffractometer | Bruker–Nonius X8 Apex |

| Independent Reflections | 1542 |

| Refinement Method | Full-matrix least-squares on F² |

The molecular structure consists of an imidazole ring connected to a propanenitrile group through an ethylene bridge.[3][4] The ethylene group exhibits a staggered conformation, with a notable torsion angle of -65.43 (9)° for N1–C4–C5–C6.[1] The C6–N3 bond length of 1.141 (1) Å confirms the triple-bond character of the nitrile group.[1] Key bond lengths and angles are summarized in Table 2.

Table 2: Selected Bond Lengths and Torsion Angle. [1]

| Bond/Angle | Length (Å) / Angle (°) |

| C6–N3 | 1.141 (1) |

| N1–C4–C5–C6 (Torsion Angle) | -65.43 (9) |

Intermolecular interactions are characterized by weak hydrogen bonds.[1][3] The shortest of these contacts is observed between a hydrogen atom on C5 and the N2 atom of an adjacent molecule, with an H5A···N2 distance of 2.66 (1) Å and a C5–H5A···N2 angle of 135.6°.[1] This interaction plays a crucial role in the packing of the molecules in the crystal lattice, where they arrange in rows.[1][3]

Experimental Protocols

Synthesis and Crystallization:

The synthesis of this compound was achieved by refluxing a mixture of 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol) in 150 ml of ethanol overnight.[1] Following the reaction, the excess acrylonitrile and ethanol were removed by evaporation. The resulting residue was then distilled under vacuum, yielding a colorless supercooled liquid. This liquid spontaneously crystallized at room temperature over several days, forming large, block-shaped crystals with a melting point of 37 °C.[1]

X-ray Data Collection and Structure Refinement:

A suitable single crystal with dimensions of 0.45 × 0.40 × 0.30 mm was selected for X-ray diffraction analysis.[1] Data collection was performed on a Bruker–Nonius X8 Apex diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K.[1]

The crystal structure was solved and refined using full-matrix least-squares methods on F².[1] The positions of the hydrogen atoms were determined from a difference Fourier map and were refined isotropically.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and crystal structure analysis.

References

The Versatile Precursor: A Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile in Ionic Liquid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) have emerged as a class of novel solvents and functional materials with tunable physicochemical properties, finding extensive applications in catalysis, electrochemistry, and notably, the pharmaceutical sciences.[1][2] Among the diverse array of precursors for IL synthesis, 3-(1H-Imidazol-1-yl)propanenitrile stands out as a particularly versatile building block. The presence of a nitrile functional group on the alkyl chain of the imidazolium cation imparts unique characteristics to the resulting ionic liquids, influencing their solvency, thermal stability, and potential for further functionalization. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into a range of ionic liquids through quaternization and anion exchange, and a detailed examination of their physicochemical properties. Furthermore, it delves into the applications of these specialized ionic liquids, with a focus on their emerging roles in drug delivery and catalysis, offering detailed experimental protocols and data-driven insights for researchers in the field.

Introduction: The Promise of Nitrile-Functionalized Ionic Liquids

Ionic liquids are organic salts with melting points typically below 100 °C, composed entirely of ions.[2] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents.[1] The "designer" nature of ILs, where properties can be fine-tuned by modifying the cation or anion, has spurred extensive research into their applications.[2]

The incorporation of a nitrile (-CN) group into the imidazolium cation, as facilitated by the use of this compound as a precursor, offers several advantages:

-

Enhanced Polarity: The nitrile group increases the polarity of the cation, influencing the IL's solvating power for polar molecules.

-

Coordination Ability: The nitrogen atom of the nitrile group can coordinate with metal ions, making these ILs suitable for applications in catalysis and metal extraction.

-

Chemical Handle for Further Functionalization: The nitrile group can be chemically modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, allowing for the synthesis of a new generation of task-specific ionic liquids.

-

Influence on Physicochemical Properties: The cyano group can significantly impact properties such as viscosity, density, and thermal stability.[3]

This guide will explore the synthesis and utility of this important precursor in creating a diverse library of ionic liquids with tailored properties for advanced applications.

Synthesis of the Precursor and Ionic Liquids

The synthesis of ionic liquids from this compound is a multi-step process involving the synthesis of the precursor itself, followed by quaternization to form the desired cation, and finally, an anion exchange to introduce the desired counter-ion.

Synthesis of this compound

The precursor is typically synthesized via a Michael addition reaction between imidazole and acrylonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1-1.5 eq) to the imidazole solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

-

Reaction Conditions: The reaction mixture is then heated to reflux (typically around 80 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent and excess acrylonitrile are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quaternization of this compound

The next step involves the quaternization of the tertiary nitrogen atom of the imidazole ring with an alkyl halide to form the corresponding 1-alkyl-3-(2-cyanoethyl)imidazolium halide.

Experimental Protocol:

A general procedure for the quaternization reaction is as follows:[4][5]

-

Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq) and the desired alkyl halide (e.g., 1-bromobutane, 1-chlorohexane) (1.0-1.2 eq). The reaction can be performed neat or in a suitable solvent like acetonitrile or toluene.

-

Reaction Conditions: The mixture is heated with stirring. The reaction temperature and time depend on the reactivity of the alkyl halide, typically ranging from 60 to 100 °C for several hours to days. Microwave irradiation can also be employed to significantly reduce the reaction time.[6]

-

Isolation of the Product: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. If the product is a viscous liquid, the excess alkyl halide and solvent (if used) are removed under vacuum. The resulting crude ionic liquid is then washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

Anion Exchange

The final step is to replace the initial halide anion with a different anion to fine-tune the properties of the ionic liquid. This is typically achieved through metathesis reactions or by using ion-exchange resins.[7]

Experimental Protocol (using an ion-exchange resin): [7]

-

Resin Preparation: An anion exchange resin (e.g., Amberlyst A-26) is packed into a column and washed thoroughly with deionized water. The resin is then activated by passing a solution of the desired anion (e.g., a sodium or potassium salt) through the column, followed by washing with deionized water and then a solvent like methanol to remove excess salt.

-

Ion Exchange: A solution of the 1-alkyl-3-(2-cyanoethyl)imidazolium halide in a suitable solvent (e.g., methanol) is passed through the prepared resin column.

-

Product Isolation: The eluent containing the desired ionic liquid is collected. The solvent is removed under reduced pressure, and the final product is dried under high vacuum to remove any residual water or solvent. The completeness of the anion exchange can be checked by a qualitative test for the initial halide ion (e.g., with silver nitrate).

Physicochemical Properties of Derived Ionic Liquids

The choice of the alkyl chain length on the cation and the nature of the anion significantly influences the physicochemical properties of the resulting ionic liquids. The following tables summarize key quantitative data for a selection of 1-alkyl-3-(2-cyanoethyl)imidazolium based ionic liquids.

Table 1: Thermal Properties of 1-Alkyl-3-(2-cyanoethyl)imidazolium Ionic Liquids

| Cation | Anion | Melting Point (°C) | Decomposition Temperature (°C) |

| 1-Butyl-3-(2-cyanoethyl)imidazolium | Br⁻ | ~70 | >200 |

| 1-Hexyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | <25 | ~250 |

| 1-Octyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | <25 | ~260 |

| 1-Butyl-3-(2-cyanoethyl)imidazolium | [BF₄]⁻ | -15 | >300 |

| 1-Butyl-3-(2-cyanoethyl)imidazolium | [PF₆]⁻ | 10 | >350 |

Note: The data presented is compiled from various sources and may vary depending on the purity of the ionic liquid and the measurement technique.[3][8]

Table 2: Physical Properties of 1-Alkyl-3-(2-cyanoethyl)imidazolium Ionic Liquids at 25 °C

| Cation | Anion | Density (g/cm³) | Viscosity (cP) |

| 1-Butyl-3-(2-cyanoethyl)imidazolium | Br⁻ | 1.25 | 150 |

| 1-Hexyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | 1.12 | 250 |

| 1-Octyl-3-(2-cyanoethyl)imidazolium | Cl⁻ | 1.08 | 400 |

| 1-Butyl-3-(2-cyanoethyl)imidazolium | [BF₄]⁻ | 1.21 | 85 |

| 1-Butyl-3-(2-cyanoethyl)imidazolium | [PF₆]⁻ | 1.37 | 120 |

Note: The data presented is compiled from various sources and may vary depending on the purity of the ionic liquid and the measurement technique.[3][8][9]

Applications in Drug Development and Catalysis

The unique properties of ionic liquids derived from this compound make them promising candidates for various applications, particularly in the pharmaceutical and chemical industries.

Drug Delivery Systems

The tunable solvency and potential for biocompatibility of these ILs make them attractive for drug delivery applications.[1][10] They can be used to:

-

Enhance the solubility of poorly water-soluble drugs: The unique solvation environment of ILs can significantly increase the solubility of many active pharmaceutical ingredients (APIs).[1]

-

Formulate novel drug delivery vehicles: ILs can be used to create microemulsions, gels, and nanoparticles for controlled and targeted drug release.[10]

-

Improve transdermal drug delivery: The interaction of ILs with the skin can enhance the permeation of drugs through the stratum corneum.[11]

Mechanism of Ionic Liquid-Enhanced Drug Permeation:

The mechanism by which imidazolium-based ionic liquids enhance transdermal drug delivery is believed to involve several factors, including:

-

Disruption of the Stratum Corneum: The cations of the ionic liquid can interact with the lipid bilayer of the stratum corneum, disrupting its highly organized structure and increasing its fluidity.

-

Increased Drug Partitioning: The ionic liquid can increase the partitioning of the drug from the formulation into the skin.

-

Formation of Ion Pairs: The ionic liquid can form ion pairs with charged drug molecules, which may have enhanced permeability across the skin barrier.

Catalysis

The nitrile functionality and the imidazolium core make these ionic liquids effective catalysts and catalyst supports in a variety of organic reactions.[12][13]

-

As Catalysts: The acidic proton at the C2 position of the imidazolium ring can act as a hydrogen bond donor, activating substrates. The nitrile group can also participate in catalytic cycles.

-

As Catalyst Supports: The ionic liquid can serve as a medium to immobilize homogeneous catalysts, facilitating catalyst recovery and reuse.[12] The nitrile group can act as a ligand to coordinate with metal catalysts.

Experimental Protocol: Knoevenagel Condensation Catalyzed by a Nitrile-Functionalized Ionic Liquid

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), an active methylene compound (e.g., malononitrile, 1.0 eq), and the 1-butyl-3-(2-cyanoethyl)imidazolium bromide ionic liquid (0.1 eq) as the catalyst. The reaction can be run neat or in a minimal amount of a green solvent like ethanol.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 1-4 hours).

-

Work-up and Product Isolation: After the reaction is complete, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid phase can be recovered, washed, and reused for subsequent reactions. The extracted product is then purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of nitrile-functionalized imidazolium ionic liquids. The ability to tune the physicochemical properties of these ILs by modifying the alkyl chain and the anion has opened up new avenues for their application in diverse fields. In the realm of drug development, their potential to enhance drug solubility and permeability is of significant interest. In catalysis, their role as both catalysts and recyclable reaction media aligns with the principles of green chemistry.

Future research in this area is expected to focus on:

-

Synthesis of Novel Ionic Liquids: Exploring a wider variety of alkyl chains and anions to create ILs with even more specialized properties.

-

Biocompatibility and Toxicity Studies: Thoroughly evaluating the toxicological profiles of these ionic liquids to ensure their safety for pharmaceutical applications.

-

Advanced Drug Delivery Systems: Developing sophisticated IL-based formulations for targeted and stimuli-responsive drug release.

-

Mechanistic Studies in Catalysis: Gaining a deeper understanding of the catalytic mechanisms to design more efficient and selective catalytic systems.

The continued exploration of ionic liquids derived from this compound holds immense promise for advancing both pharmaceutical sciences and sustainable chemical synthesis.

References

- 1. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. novapublishers.com [novapublishers.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 3-(1H-Imidazol-1-yl)propanenitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Within this diverse chemical space, derivatives of 3-(1H-imidazol-1-yl)propanenitrile are emerging as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antifungal, and antibacterial properties of these derivatives. It consolidates quantitative data, details key experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and development efforts in this area.

I. Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical signaling pathways and the induction of cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for quantifying this activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IIh | A549 (Lung Carcinoma) | Promising Activity | [1] |

| IIa | A549 (Lung Carcinoma) | Promising Activity | [1] |

| 15h | HeLa (Cervical Cancer) | - | [2] |

| 15b | HeLa (Cervical Cancer) | - | [2] |

Note: Specific IC50 values for compounds 15h and 15b were not provided in the source material, but compound 15h was noted to be more effective at inducing cell cycle arrest.

Mechanism of Action: Targeting Key Cellular Processes

Several studies have delved into the molecular mechanisms underpinning the anticancer effects of these imidazole derivatives. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[1] Molecular docking studies have been employed to elucidate the binding interactions between these compounds and the EGFR target.[1]

Furthermore, investigations into imidazolo-tetrazine derivatives have revealed their ability to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation.[2] Specifically, compound 15h demonstrated a significant G2/M phase arrest in HeLa cells.[2] Imidazole derivatives have also been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the general concept of EGFR tyrosine kinase inhibition by a derivative of this compound.

Caption: EGFR Tyrosine Kinase Inhibition by an Imidazole Derivative.

Experimental Protocols

Synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-(4-substituted-piperazin-1-yl)phenyl)propane nitriles (IIa-IIj)

A detailed synthesis protocol is crucial for the replication and advancement of these findings. The synthesis of benzimidazole analogues (IIa-IIj) is a representative example.[1]

Workflow for Synthesis and Anticancer Evaluation

Caption: General Workflow for Synthesis and Anticancer Evaluation.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized imidazole derivatives for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Washing: Unbound dye is washed away.

-

Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated, and IC50 values are determined.

II. Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial drug discovery. Derivatives of this compound have shown considerable promise in this area, exhibiting potent activity against a range of pathogenic microbes.

Antifungal Activity: Focus on Anti-Candida Agents

A significant body of research has focused on the anti-Candida activity of 3-(1H-imidazol-1-yl)propan-1-one oxime esters.[4][5] These compounds have demonstrated superior efficacy compared to the commonly used antifungal drug, fluconazole.[4][5]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Fungal Strain | MIC (µmol/mL) | Reference |

| 5j ((E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime) | Candida albicans | 0.0054 | [4][5] |

| Fluconazole (Reference) | Candida albicans | > 1.6325 | [4][5] |

| Miconazole (Reference) | Candida albicans | 0.0188 | [4][5] |

Antibacterial Activity

Novel imidazole derivatives have also been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3]

| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | Positive | 625 | [3] |

| HL1 | MRSA | Positive | 1250 | [3] |

| HL2 | Staphylococcus aureus | Positive | 625 | [3] |

| HL2 | MRSA | Positive | 625 | [3] |

| HL2 | Escherichia coli | Negative | 2500 | [3] |

| HL2 | Pseudomonas aeruginosa | Negative | 2500 | [3] |

| HL2 | Acinetobacter baumannii | Negative | 2500 | [3] |

Experimental Protocols

Synthesis of this compound

The parent compound, this compound, serves as a crucial precursor for many of the biologically active derivatives. Its synthesis is a fundamental starting point.[6]

-

Reaction Setup: 1H-Imidazole and acrylonitrile are refluxed in ethanol overnight.[6]

-

Workup: Excess acrylonitrile and the solvent are evaporated.[6]

-

Purification: The residue is distilled under vacuum to yield the final product.[6]

Workflow for Antimicrobial Activity Screening

Caption: General Workflow for Antimicrobial Activity Screening.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

III. Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology and infectious diseases. The provided quantitative data and experimental protocols offer a solid foundation for researchers to build upon.

Future research should focus on:

-

Lead Optimization: Synthesizing and testing a wider array of derivatives to improve potency and selectivity and to establish robust structure-activity relationships (SAR).

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in both cancer and microbial pathogens.

The continued exploration of this chemical class holds great promise for addressing unmet medical needs in the treatment of cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-(1H-Imidazol-1-yl)propanenitrile as a Versatile Precursor for Advanced Corrosion Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and environmentally benign corrosion inhibitors has led to significant interest in heterocyclic compounds, particularly those based on the imidazole scaffold. Among these, 3-(1H-Imidazol-1-yl)propanenitrile is emerging as a pivotal precursor for the synthesis of highly effective corrosion inhibitors, notably nitrile-functionalized ionic liquids. Its unique molecular structure, featuring a reactive nitrile group and an imidazole ring, offers a versatile platform for creating inhibitors with superior performance in aggressive acidic and saline environments. This technical guide provides an in-depth overview of the synthesis, evaluation, and mechanism of corrosion inhibitors derived from this promising precursor.

Synthesis of Corrosion Inhibitors from this compound

The primary application of this compound in corrosion science is as a starting material for the synthesis of imidazolium-based ionic liquids. The synthesis pathway typically involves the quaternization of the imidazole ring.

Synthesis of the Precursor: this compound

The precursor itself is synthesized via a Michael addition reaction between imidazole and acrylonitrile.

Experimental Protocol:

-

Reactants: 1H-Imidazole (0.7 mol) and acrylonitrile (2.2 mol).

-

Solvent: Ethanol (150 ml).

-

Procedure: The reactants are refluxed overnight in ethanol. Following the reaction, the excess acrylonitrile and ethanol are removed by evaporation. The resulting residue is then purified by vacuum distillation.

-

Product: A colorless liquid that crystallizes at room temperature over several days, yielding this compound. The reported yield is approximately 84%.[1]

Synthesis of Imidazolium-Based Ionic Liquid Corrosion Inhibitors

The conversion of this compound to an ionic liquid involves the alkylation of the tertiary nitrogen atom in the imidazole ring. This process transforms the neutral molecule into a cationic imidazolium salt.

Experimental Protocol (General):

-

Reactants: An equimolar amount of this compound and an alkyl halide (e.g., 1-bromohexadecane, 1-(chloromethyl)-4-methylbenzene).

-

Procedure: The reactants are refluxed, often without a solvent or in a suitable solvent like toluene, for a specified period (e.g., 6-24 hours) at a controlled temperature (e.g., 80°C).[2][3] The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the solvent (if used) is evaporated, and the resulting ionic liquid is washed with a solvent like diethyl ether to remove any unreacted starting materials and then dried under vacuum.

The general synthesis scheme is depicted in the workflow below:

Caption: Synthesis pathway from imidazole to a nitrile-functionalized ionic liquid.

Evaluation of Corrosion Inhibition Performance

A comprehensive assessment of the synthesized corrosion inhibitors is crucial to determine their efficacy. This involves a combination of electrochemical, gravimetric, and surface analysis techniques.

Experimental Protocols for Performance Evaluation

2.1.1. Weight Loss Method

This is a fundamental technique to determine the corrosion rate.[4]

-

Specimen Preparation: Mild steel coupons are mechanically polished, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

-

Test Environment: The coupons are immersed in a corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor for a predetermined period.

-

Analysis: After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

2.1.2. Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the inhibitor's mechanism.[5][6]

-

Setup: A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic to an anodic potential at a slow scan rate (e.g., 0.2 mV/s).[6] The resulting Tafel plots are extrapolated to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).

-

Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. This technique provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.

2.1.3. Surface Analysis

These methods provide visual and compositional evidence of the inhibitor's protective action.

-

Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[4][5]

-

Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the metal surface, confirming the presence of elements from the inhibitor molecule in the protective film.[4]

-

Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the characterization of the adsorbed inhibitor film.[5]

The overall experimental workflow for evaluating a new corrosion inhibitor is illustrated below:

Caption: A typical experimental workflow for corrosion inhibitor evaluation.

Quantitative Data and Performance Metrics

The performance of corrosion inhibitors derived from this compound is expected to be comparable to or exceed that of other high-performing imidazolium-based ionic liquids. The following tables summarize typical quantitative data obtained from such studies.

Table 1: Potentiodynamic Polarization Data for a Representative Imidazolium-based Inhibitor in 1M HCl

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |

| Blank | -480 | 1050 | 95 | -120 | - |

| 50 | -465 | 150 | 88 | -115 | 85.7 |

| 100 | -450 | 85 | 82 | -110 | 91.9 |

| 150 | -440 | 50 | 78 | -105 | 95.2 |

| 200 | -430 | 30 | 75 | -100 | 97.1 |

Data is representative and compiled based on typical results for imidazolium ionic liquids.[5][6]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Imidazolium-based Inhibitor in 1M HCl

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |

| Blank | 55 | 120 | - |

| 50 | 450 | 65 | 87.8 |

| 100 | 820 | 40 | 93.3 |

| 150 | 1250 | 30 | 95.6 |

| 200 | 1800 | 22 | 96.9 |

Rct: Charge transfer resistance; Cdl: Double-layer capacitance. Data is representative.[7]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of imidazolium-based ionic liquids derived from this compound involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.

The key aspects of the mechanism are:

-

Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) in the imidazole ring, which have lone pairs of electrons available for donation to the vacant d-orbitals of iron atoms. The π-electrons of the imidazole ring also contribute to the adsorption process.

-

Film Formation: The adsorbed molecules form a protective film that isolates the metal surface from the corrosive environment. The long alkyl chains, if present, contribute to the formation of a hydrophobic layer, further repelling corrosive species like chloride ions.

-

Mixed-Type Inhibition: These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][8] This is evidenced by the shift in both anodic and cathodic branches of the Tafel plots.

The mechanism of action can be visualized as follows:

Caption: Logical relationship in the corrosion inhibition mechanism.

References

- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors | Journal of Military Science and Technology [online.jmst.info]

- 3. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infinitalab.com [infinitalab.com]

- 5. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(1H-Imidazol-1-yl)propanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1H-Imidazol-1-yl)propanenitrile, a significant precursor for nitrile-functionalized ionic liquids. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide combines reported physical properties, principles of organic chemistry, and established experimental methodologies to offer a predictive and practical resource for laboratory applications.

Physicochemical Properties

This compound is a polar molecule containing both a basic imidazole ring and a polar nitrile group. Its structure suggests it would be soluble in polar organic solvents. The compound is reportedly a colorless, supercooled liquid that crystallizes at room temperature, with a melting point in the range of 33-37°C[1].

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Melting Point | 33-37 °C | [1] |

| Appearance | Colorless supercooled liquid or crystalline solid | [1] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred. The presence of the polar imidazole and nitrile functionalities suggests good solubility in polar protic and aprotic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Alcohols (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the imidazole nitrogen atoms. The synthesis of the compound is reported in ethanol, indicating good solubility[1]. |

| Polar Aprotic Solvents | ||

| Acetone, Acetonitrile | High | The polar nature of the solvent can interact with the dipole moment of the nitrile and imidazole groups. |

| Dichloromethane | Moderate to High | A polar aprotic solvent that can solvate the polar regions of the molecule. |

| Ethyl Acetate | Moderate | Less polar than acetone, may have slightly lower solvating power for this compound. |

| Nonpolar Solvents | ||

| Toluene, Hexane | Low | The nonpolar nature of these solvents is not conducive to solvating the highly polar this compound molecule. |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible and comparable solubility data. The following outlines a general yet detailed methodology for determining the solubility of this compound in organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid, crystalline form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 ± 0.1°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.

Logical Relationships in Solubility Testing

The determination of solubility follows a logical progression of steps designed to ensure accuracy and reproducibility. The relationships between these steps can be visualized as a decision-making and procedural flowchart.

Caption: Logical workflow for ensuring and determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, experimental determination following the outlined protocols is strongly recommended. The provided information serves as a valuable starting point for researchers and professionals in the fields of chemistry and drug development.

References

Thermochemical properties of "3-(1H-Imidazol-1-yl)propanenitrile"

An In-depth Technical Guide to the Thermochemical Properties of 3-(1H-Imidazol-1-yl)propanenitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Foundational Concepts: Significance and Chemical Identity

Molecular Structure and Properties

This compound (C₆H₇N₃, Molar Mass: 121.14 g/mol ) is comprised of a planar imidazole ring linked via an ethylene bridge to a nitrile functional group.[1][2][3] X-ray crystallography studies reveal that the molecule adopts a staggered conformation, which minimizes steric hindrance between the two functional ends.[2][4] It exists as a low-melting solid with a reported melting point of 37 °C.[1][4] This low melting point is significant, as it indicates that the compound may be processed as a liquid at mildly elevated temperatures, a factor with direct implications for handling and reaction engineering.

The Imperative for Thermochemical Data in Process Development

The journey of a molecule from laboratory discovery to commercial application is governed by its thermodynamic and kinetic stability. For a molecule like this compound, which contains a potentially energetic nitrile group and a reactive imidazole ring, a thorough understanding of its thermochemical behavior is a non-negotiable aspect of risk assessment.

-

Enthalpy of Formation (ΔfH°) : This fundamental value dictates the energy content of the molecule. A highly positive enthalpy of formation can signal an endothermic compound with the potential for rapid, high-energy decomposition. It is the cornerstone for calculating the heat of reaction (ΔrH°) for any subsequent chemical transformation, which is essential for designing safe reactor cooling systems.

-